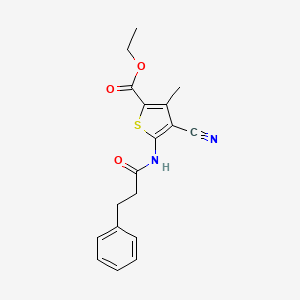

![molecular formula C19H19N3O4S B2963030 Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-71-9](/img/structure/B2963030.png)

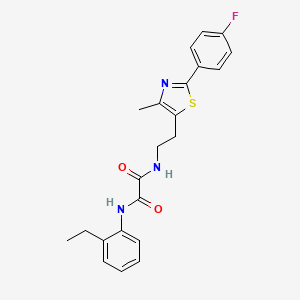

Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridazine and its related compounds have received much attention due to their synthetic and biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Synthesis Analysis

The synthesis of similar compounds, like ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, has been conducted according to known procedures .Molecular Structure Analysis

The structures of newly synthesized compounds are usually elucidated on the basis of elemental analysis and various spectroscopic methods .Chemical Reactions Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was conducted according to known procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as mass spectra, 1H NMR, 13C NMR, and FT-IR .Scientific Research Applications

Synthesis and Characterization

Synthesis of Pyridine and Pyridazine Derivatives : Abdelrazek, El‐Din, and Mekky (2001) detailed the synthesis of pyridine and pyridazine derivatives starting from 2-Cyano-5-phenyl-3,5-dioxopentanonitrile. This includes the transformation of 5-arylazo-2-aminopyrans into pyridazine derivatives through acid treatment, highlighting a method of creating structurally complex compounds from simpler precursors (Abdelrazek, El‐Din, & Mekky, 2001).

Preparation and Enzymatic Activity of Keto-esters : A study by Abd and Awas (2008) focused on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters. These compounds showed a potent effect on increasing the reactivity of cellobiase, suggesting their potential in enzymatic activity enhancement (Abd & Awas, 2008).

Allosteric Modulators and Antagonists : Ferguson et al. (2008) identified ethyl 5-amino-3-(4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4- d]pyridazine-1-carboxylate as a new allosteric modulator of the adenosine A1 receptor. This compound, along with its derivatives, showed potential as both allosteric modulators and antagonists, providing insights into receptor interactions (Ferguson et al., 2008).

Biological Activities

Antimicrobial and Antifungal Activities : Sayed et al. (2003) explored the antimicrobial and antifungal activities of certain pyridazine derivatives. Their study showed that some newly synthesized compounds displayed significant activities against various microbial strains, suggesting their potential in pharmaceutical applications (Sayed et al., 2003).

Synthesis of Model Compounds for Enzyme Cofactors : Mure, Wang, and Klinman (2003) synthesized 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for enzyme cofactors. This research contributes to understanding the chemical nature and reactivity of enzyme cofactors, which are crucial for numerous biological processes (Mure, Wang, & Klinman, 2003).

Antibacterial Activity of Arylazopyrazole Pyrimidone : Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity. The study highlights the potential of these compounds in the development of new antibacterial agents (Sarvaiya, Gulati, & Patel, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-3-8-14(23)20-17-15-13(11-27-17)16(19(25)26-4-2)21-22(18(15)24)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXFWTUHOALTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)

![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)

![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)

![3-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2962958.png)

![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)